

Introduction: The Significance of the Biphenylamine Scaffold

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Compound of Interest

Compound Name: 3-(4-Methylphenyl)aniline

Cat. No.: B1586183

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The substituted biphenylamine framework is a privileged scaffold in modern medicinal chemistry and materials science. Its rigid, yet conformationally adaptable, structure allows for precise spatial orientation of functional groups, making it a cornerstone for designing molecules that interact with biological targets like enzymes and receptors. The introduction of specific substituents, such as methyl and amine groups, fine-tunes the molecule's steric, electronic, and pharmacokinetic properties. This guide focuses on a specific, yet representative, member of this class: 4'-Methyl-[1,1'-biphenyl]-3-amine. This compound serves as an excellent case study for understanding the synthesis, characterization, and potential applications of functionalized biphenylamines in drug discovery and development.

It is important to note that while the structure is chemically sound, a unique, consistently cited CAS (Chemical Abstracts Service) number for 4'-Methyl-[1,1'-biphenyl]-3-amine is not readily found in major chemical databases as of this writing. This may suggest it is a novel or less-common research compound. For the purposes of this guide, we will leverage data from closely related isomers and analogous structures to provide a comprehensive technical overview grounded in established chemical principles.

PART 1: Physicochemical and Spectroscopic Data

Understanding the fundamental properties of a molecule is critical for its application. While experimental data for the title compound is not available, we can compile expected properties and compare them with known data for a closely related isomer, 4-Methyl-1,1'-biphenyl.

Table 1: Physicochemical Properties

Property	4'-Methyl-[1,1'-biphenyl]-3-amine (Predicted)	4-Methyl-1,1'-biphenyl (Experimental)	Data Source
CAS Number	Not readily available	644-08-6	[1]
Molecular Formula	C ₁₃ H ₁₃ N	C ₁₃ H ₁₂	[1] [2]
Molecular Weight	183.25 g/mol	168.23 g/mol	[1] [2]
Appearance	Expected to be a solid, possibly yellow or off-white	White solid	[3]
Melting Point	N/A	45-47 °C	[3]
Boiling Point	N/A	267 °C	[1]
Solubility	Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.	Soluble in CCl ₄ , CS ₂	[1]

Spectroscopic Characterization

The identity and purity of a synthesized biphenylamine would be confirmed using a suite of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Would show characteristic signals for the aromatic protons in the biphenyl system, with distinct coupling patterns. A singlet corresponding to the methyl group (CH₃) would likely appear around δ 2.3-2.4 ppm. The amine (NH₂) protons would present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
 - ¹³C NMR: Would display distinct signals for each of the 13 carbon atoms. The methyl carbon would appear around δ 21 ppm, while the aromatic carbons would resonate in the δ 115-150 ppm range.

- Infrared (IR) Spectroscopy: The IR spectrum would be dominated by N-H stretching vibrations from the amine group (typically around $3300\text{-}3500\text{ cm}^{-1}$) and C-H stretching from the aromatic rings and methyl group (around $2850\text{-}3100\text{ cm}^{-1}$).
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M^+) corresponding to the molecular weight of the compound ($m/z = 183.25$).

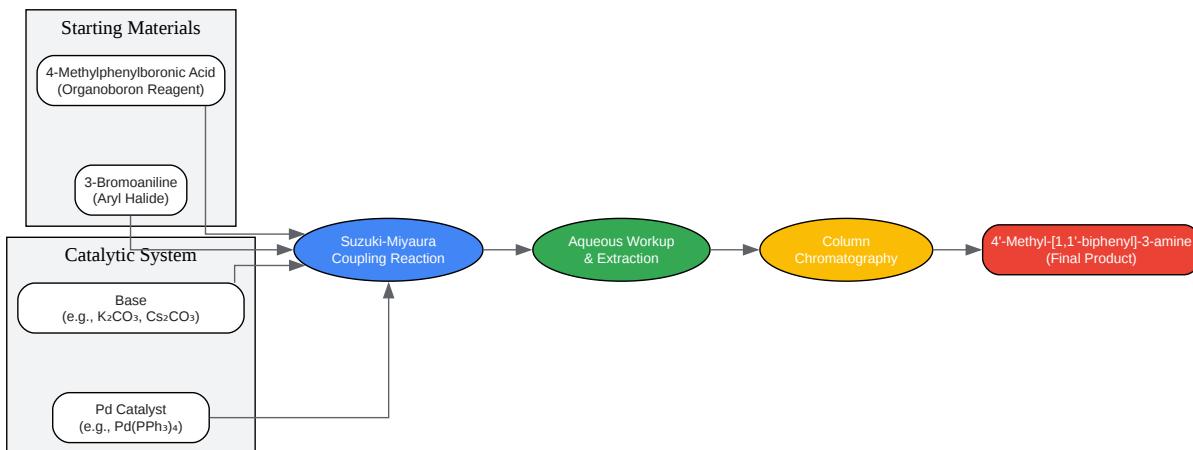
PART 2: Synthesis—The Suzuki-Miyaura Cross-Coupling Approach

The most versatile and widely adopted method for constructing the C-C bond in biphenyl systems is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.^[4] This reaction offers high yields, tolerance to a wide range of functional groups, and relatively mild reaction conditions.^[5] The industrial scalability and cost-effectiveness of this method make it highly valuable for synthesizing pharmaceutical intermediates.^[4]

The synthesis of 4'-Methyl-[1,1'-biphenyl]-3-amine would logically proceed by coupling a substituted aniline derivative with a tolylboronic acid.

Conceptual Synthesis Workflow

The overall strategy involves the coupling of two key building blocks: an aryl halide (or triflate) and an organoboron species, catalyzed by a palladium complex.



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Caption: Generalized workflow for the synthesis of 4'-Methyl-[1,1'-biphenyl]-3-amine via Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Exemplary)

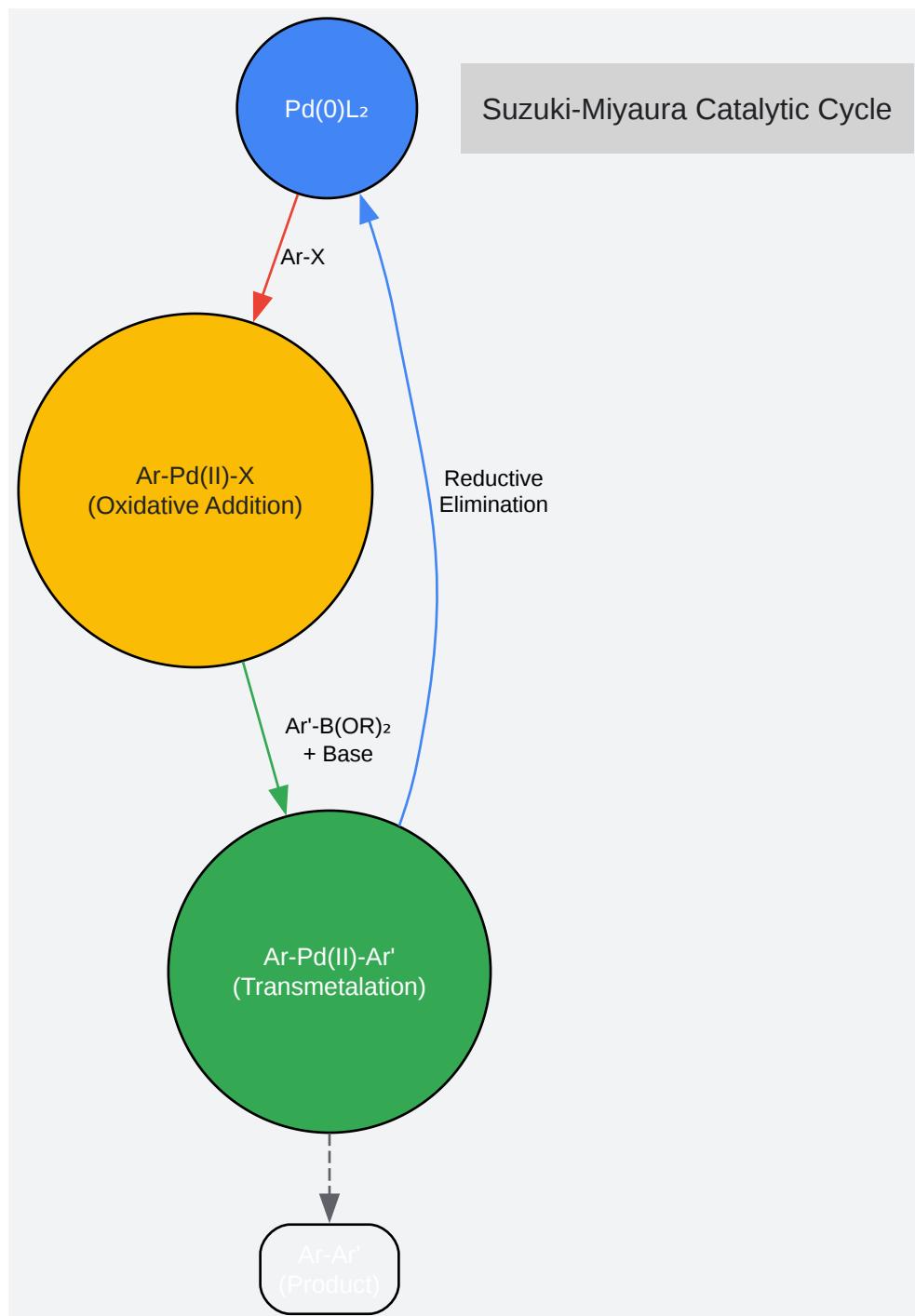
This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings.^[6]

- **Reaction Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoaniline (1.0 eq.), 4-methylphenylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.5 eq.).
- **Inert Atmosphere:** Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the palladium catalyst is sensitive to oxygen.

- Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water, via syringe. A common ratio is 4:1:1 (organic solvent to water).
- Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.02-0.05 eq.), to the mixture under a positive pressure of the inert gas.
- Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure 4'-Methyl-[1,1'-biphenyl]-3-amine.

The Catalytic Cycle

The efficacy of the Suzuki coupling lies in its well-defined catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction.



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Caption: The three key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

PART 3: Applications in Drug Discovery and Development

The biphenylamine core is a key structural motif in numerous biologically active compounds. The amine group often serves as a crucial hydrogen bond donor or acceptor, or as a basic center for salt formation to improve solubility, while the methyl group can enhance potency and metabolic stability.

The "Magic Methyl" Effect

The strategic placement of a methyl group can have a disproportionately large and positive impact on a drug candidate's biological activity or pharmacokinetic profile—an effect often termed the "magic methyl" effect.^[7] A methyl group can:

- Enhance Binding Affinity: By filling a small hydrophobic pocket in the target protein, it can increase van der Waals interactions.
- Block Metabolism: Placed at a site of metabolic attack (e.g., by cytochrome P450 enzymes), it can prevent oxidation and increase the drug's half-life.
- Control Conformation: The steric bulk of the methyl group can lock the molecule into a more bioactive conformation, reducing the entropic penalty of binding.

Therapeutic Areas of Interest

- Anticoagulants: Biphenyl-containing structures have been developed as potent inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade.^[8] The biphenyl moiety serves to position other functional groups correctly within the enzyme's active site.
- Oncology: Substituted biphenyls are explored as inhibitors of various kinases and other signaling proteins implicated in cancer.
- Central Nervous System (CNS) Disorders: The ability of the biphenyl scaffold to be functionalized allows for the design of molecules that can cross the blood-brain barrier. Derivatives have been investigated as inhibitors of the serotonin transporter (SERT), relevant for treating depression.^[9]

- Antibacterial Agents: Novel biphenylamine derivatives are being synthesized and tested against drug-resistant bacteria, demonstrating the scaffold's versatility.[10]

PART 4: Safety and Handling

Aromatic amines as a class require careful handling due to potential toxicity. While specific data for 4'-Methyl-[1,1'-biphenyl]-3-amine is unavailable, guidelines should be based on analogous compounds like 4-aminobiphenyl, which is a known human carcinogen.[11][12]

Table 2: General Safety and Handling Precautions

Precaution Category	Recommended Action	Rationale
Personal Protective Equipment (PPE)	Wear a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).	To prevent skin and eye contact. Aromatic amines can often be absorbed through the skin.[11][13]
Engineering Controls	Handle the solid and its solutions exclusively within a certified chemical fume hood.	To prevent inhalation of dust or vapors, which is a primary exposure route.[14]
Handling	Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[13][14]	To prevent accidental ingestion.
Storage	Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store away from strong oxidizing agents and acids.[11][13]	To maintain chemical stability and prevent hazardous reactions.
Disposal	Dispose of waste in accordance with all local, regional, and national regulations for hazardous chemical waste.	To protect the environment and ensure regulatory compliance.

Conclusion

4'-Methyl-[1,1'-biphenyl]-3-amine represents a valuable chemical entity within the broader class of substituted biphenylamines. While it may be a less-common isomer, its structure embodies the key features that make this scaffold so powerful in medicinal chemistry. Its synthesis is readily achieved through robust and scalable methods like the Suzuki-Miyaura coupling. The strategic placement of the methyl and amine groups provides researchers with vectors to modulate biological activity, selectivity, and pharmacokinetic properties. As the demand for novel therapeutics continues to grow, the rational design and synthesis of molecules like 4'-Methyl-[1,1'-biphenyl]-3-amine will remain a critical endeavor for scientists in the pharmaceutical and chemical industries.

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